4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid is a synthetic organic compound with the molecular formula C7H10F3NO2 It is characterized by the presence of a trifluoroethyl group attached to an amino butenoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable butenoic acid derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by acidification to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-but-2-enoic acid methyl ester
- Benzoic acid, 4-methyl-, compound with trifluoroethylamine
- Methyl (E)-4-aminobut-2-enoate 2,2,2-trifluoroacetate
Uniqueness
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research and industrial applications .
Biological Activity
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid is a synthetic organic compound with the molecular formula C7H10F3NO2. Its unique structure, characterized by a trifluoroethyl group attached to an amino butenoic acid framework, enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmacological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group is believed to enhance binding affinity and specificity due to its electron-withdrawing properties. This characteristic allows the compound to effectively inhibit certain enzymes or modulate receptor activity.
Enzyme Inhibition
Research indicates that this compound may inhibit various enzymes involved in metabolic pathways. For example, studies suggest that it could act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The calculated binding affinities of related compounds to COX enzymes show promising results:
Compound | Affinity (kcal/mol) to COX-1 | Affinity (kcal/mol) to COX-2 |
---|---|---|
Diclofenac | -8.5 | - |
Celecoxib | - | -12.2 |
This compound | TBD | TBD |
Further investigations are required to quantify the precise affinities of this compound towards COX enzymes.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound. These studies focus on its anti-inflammatory properties and potential neuroprotective effects.
Case Study: Anti-inflammatory Activity
In a study examining various derivatives for anti-inflammatory effects, compounds structurally related to this compound demonstrated significant inhibition of paw edema in carrageenan-induced models. The compound's ability to reduce pro-inflammatory cytokines was also noted.
Neuroprotective Potential
The compound has shown promise in neuroprotective research. Its unique structural features may allow it to cross the blood-brain barrier effectively. Preliminary studies suggest that it can modulate neurotransmitter systems and reduce neuroinflammation.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 4-aminobut-2-enoic acid with 2,2,2-trifluoroethanol under basic conditions. The following steps outline the general synthetic route:
- N-Methylation : The amino group is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as triethylamine.
- Trifluoroethylation : The resulting N-methylated compound is reacted with trifluoroethanol under acidic conditions.
- Hydrochloride Formation : The final step involves adding hydrochloric acid to form the hydrochloride salt.
Applications and Future Directions
The unique properties of this compound open avenues for various applications:
-
Medicinal Chemistry : As a potential anti-inflammatory and neuroprotective agent.
- Ongoing research aims to elucidate its interactions with biological targets further.
- Material Science : Modifying surface properties of polymers due to its hydrophobic characteristics.
- Pharmacology : Investigating its role in drug design as a bioisosteric replacement for existing compounds.
Properties
Molecular Formula |
C7H10F3NO2 |
---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
(E)-4-[methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid |
InChI |
InChI=1S/C7H10F3NO2/c1-11(5-7(8,9)10)4-2-3-6(12)13/h2-3H,4-5H2,1H3,(H,12,13)/b3-2+ |
InChI Key |
LBWZLISWOUXVLY-NSCUHMNNSA-N |
Isomeric SMILES |
CN(C/C=C/C(=O)O)CC(F)(F)F |
Canonical SMILES |
CN(CC=CC(=O)O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.